molecular formula C15H10Cl2O3 B1346301 4-Acetoxy-3',5'-dichlorobenzophenone CAS No. 890100-15-9

4-Acetoxy-3',5'-dichlorobenzophenone

Cat. No.: B1346301
CAS No.: 890100-15-9
M. Wt: 309.1 g/mol
InChI Key: BQRPODSQINSLNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxy-3’,5’-dichlorobenzophenone can be synthesized through the acylation of 3,5-dichlorobenzoyl chloride with phenyl acetate in the presence of a suitable catalyst . The reaction typically involves the use of an aluminum chloride catalyst in a solvent such as petroleum ether . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 4-Acetoxy-3’,5’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’,5’-dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives .

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,5’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-3’,5’-dichlorobenzophenone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(3,5-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRPODSQINSLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641735
Record name 4-(3,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-15-9
Record name 4-(3,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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